tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a pyrazole moiety and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-pyrrolidine-1-carboxylic acid and 4-bromo-1H-pyrazole.
Esterification: The ®-pyrrolidine-1-carboxylic acid is first esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form tert-butyl ®-pyrrolidine-1-carboxylate.
Nucleophilic Substitution: The tert-butyl ®-pyrrolidine-1-carboxylate is then reacted with 4-bromo-1H-pyrazole under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step involves a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the esterification and substitution steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, potentially leading to debromination.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Debrominated pyrrolidine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a scaffold for the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action for compounds like tert-Butyl ®-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Similar structure but without the bromine atom, leading to different reactivity and biological activity.
tert-Butyl ®-3-(4-chloro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Chlorine substitution instead of bromine, which can affect the compound’s electronic properties and reactivity.
Uniqueness
Bromine Substitution: The presence of the bromine atom in tert-Butyl ®-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate makes it unique compared to its analogs, influencing its reactivity and potential biological activities.
Stereochemistry: The ®-configuration of the pyrrolidine ring can lead to different interactions with biological targets compared to the (S)-configuration or racemic mixtures.
This detailed overview should provide a comprehensive understanding of tert-Butyl ®-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSQLNKHVGZJG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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